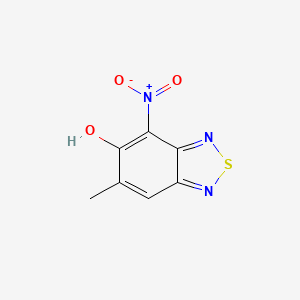
6-Methyl-4-nitro-2,1,3-benzothiadiazol-5(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-4-nitro-2,1,3-benzothiadiazol-5(3H)-one is a heterocyclic compound that contains a benzothiadiazole core. Compounds with this core structure are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-nitro-2,1,3-benzothiadiazol-5(3H)-one typically involves the nitration of a precursor benzothiadiazole compound. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can convert the nitro group to an amino group, often using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 6-Methyl-4-amino-2,1,3-benzothiadiazol-5(3H)-one.
Substitution: Various substituted benzothiadiazole derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 6-Methyl-4-nitro-2,1,3-benzothiadiazol-5(3H)-one depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.
類似化合物との比較
Similar Compounds
4-Nitro-2,1,3-benzothiadiazole: Lacks the methyl group at the 6-position.
6-Methyl-2,1,3-benzothiadiazol-5(3H)-one: Lacks the nitro group at the 4-position.
2,1,3-Benzothiadiazole: The parent compound without any substituents.
Uniqueness
6-Methyl-4-nitro-2,1,3-benzothiadiazol-5(3H)-one is unique due to the presence of both the nitro and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to its analogs.
特性
CAS番号 |
63178-16-5 |
|---|---|
分子式 |
C7H5N3O3S |
分子量 |
211.20 g/mol |
IUPAC名 |
6-methyl-4-nitro-2,1,3-benzothiadiazol-5-ol |
InChI |
InChI=1S/C7H5N3O3S/c1-3-2-4-5(9-14-8-4)6(7(3)11)10(12)13/h2,11H,1H3 |
InChIキー |
SKQWTMDXZATGJQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NSN=C2C(=C1O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


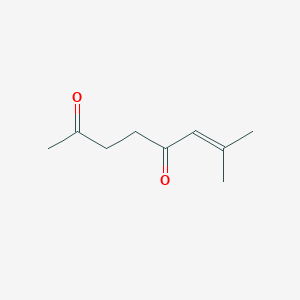

![[3-(Naphthalen-2-yl)-4-oxo-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14499438.png)

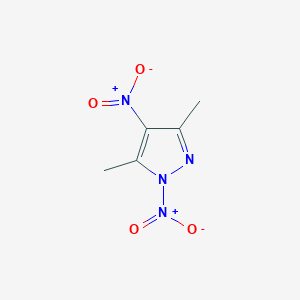

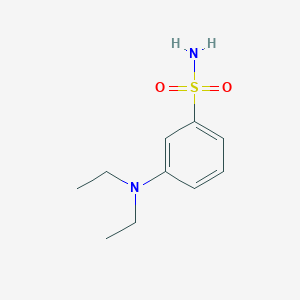
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B14499482.png)
![2-(4-Chlorophenoxy)-1-[4-(prop-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14499488.png)
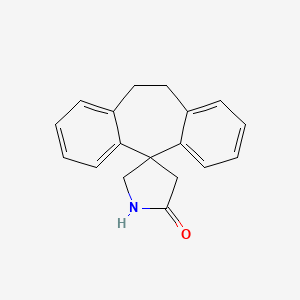
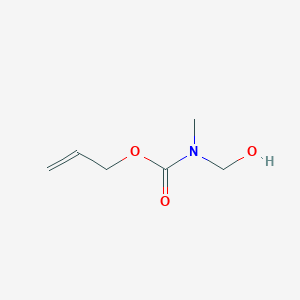

![15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane](/img/structure/B14499522.png)

